Cas no 1523-19-9 (Phenol, 4-methoxy-,1-benzoate)
Phenol, 4-methoxy-,1-benzoate structure
Product Name:Phenol, 4-methoxy-,1-benzoate
Numero CAS:1523-19-9
MF:C14H12O3
MW:228.243284225464
CID:185915
PubChem ID:137059
Update Time:2025-04-19
Phenol, 4-methoxy-,1-benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol, 4-methoxy-,1-benzoate
- (4-methoxyphenyl) benzoate
- 1-benzoyloxy-4-methoxy-benzene
- 1-Benzoyloxy-4-methoxy-benzol
- 4-anisyl benzoate
- 4-Methoxyphenol benzoate
- 4-methoxyphenyl benzoate
- 4-tert-butylbenzoesaeure-phenylester
- benzoic acid (4-methoxyphenyl) ester
- Phenol,4-methoxy-,benzoate
- p-methoxyphenyl benzoate
- Phenol, 4-methoxy-, benzoate
- AKOS002953565
- 1523-19-9
- 4-Benzoyloxyanisole
- Benzoic acid 4-methoxy-phenyl ester
- UNII-U6KN6JHF4W
- PMRMHHUTWZPFIY-UHFFFAOYSA-N
- DTXSID90934461
- PHENOL, 4-METHOXY-, 1-BENZOATE
- SCHEMBL1546266
- PHENOL, P-METHOXY-, BENZOATE
- BENZOIC ACID, P-METHOXYPHENYL ESTER
- PARA-ANISYL BENZOATE
- Q27290754
- U6KN6JHF4W
- AE-641/01171008
-
- Inchi: 1S/C14H12O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h2-10H,1H3
- Chiave InChI: PMRMHHUTWZPFIY-UHFFFAOYSA-N
- Sorrisi: O(C(C1C=CC=CC=1)=O)C1C=CC(=CC=1)OC
Proprietà calcolate
- Massa esatta: 228.07900
- Massa monoisotopica: 228.078644241g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 238
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 35.5Ų
Proprietà sperimentali
- PSA: 35.53000
- LogP: 2.91440
Phenol, 4-methoxy-,1-benzoate Letteratura correlata
-
1. Electrochemical oxidation of aromatic ethers. Part 4. Intramolecular coupling of diaryl estersMalcolm Sainsbury,John Wyatt J. Chem. Soc. Perkin Trans. 1 1977 1750
-
Junliang Wu,Kim Le Mai Hoang,Min Li Leow,Xue-Wei Liu Org. Chem. Front. 2015 2 502
-
3. Electron-transfer chain (ETC) promotion of aromatic substitution reactions. Entry into the S ON2 mechanism via ipso radical attackLennart Eberson,Lennart J?nsson ON2 mechanism via ipso radical attack. Lennart Eberson Lennart J?nsson J. Chem. Soc. Chem. Commun. 1981 133
-
Lili Shi,Hongxin Liu,Luqiong Huo,Yaqian Dang,Yu Wang,Bao Yang,Shengxiang Qiu,Haibo Tan Org. Chem. Front. 2018 5 1312
-
5. Reactions of lead(IV). Part XXIII. Reactions of lead tetrabenzoate with some benzenoid compounds, and comparison with those of dibenzoyl peroxideR. A. McClelland,R. O. C. Norman,C. B. Thomas J. Chem. Soc. Perkin Trans. 1 1972 570
1523-19-9 (Phenol, 4-methoxy-,1-benzoate) Prodotti correlati
- 744-45-6(Diphenyl isophthalate)
- 93-44-7(naphthalen-2-yl benzoate)
- 93-99-2(Phenyl benzoate)
- 94-30-4(Ethyl 4-methoxybenzoate)
- 94-01-9(1,3-Dibenzoyloxybenzene)
- 2345-34-8(4-Acetoxybenzoic acid)
- 2150-37-0(Methyl 3,5-dimethoxybenzoate)
- 5368-81-0(Methyl 3-methoxybenzoate)
- 121-98-2(Methyl 4-methoxybenzoate)
- 1486-51-7(4-Benzyloxybenzoic acid)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso